4-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one
Description
The compound 4-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one (CAS RN: 637754-89-3) features a benzimidazole core linked to a phenyl-substituted pyrrolidin-2-one ring via a 3-(2-methylphenoxy)propyl chain . Its structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules targeting enzymes or receptors. The benzimidazole scaffold is known for its versatility in medicinal chemistry, while the pyrrolidinone ring introduces conformational constraints that may influence binding affinity and selectivity.
Properties
IUPAC Name |
4-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-20-10-5-8-15-25(20)32-17-9-16-29-24-14-7-6-13-23(24)28-27(29)21-18-26(31)30(19-21)22-11-3-2-4-12-22/h2-8,10-15,21H,9,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBQGSXPKGKIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the propyl chain and the phenylpyrrolidinone moiety. Key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the Propyl Chain: The propyl chain is introduced via nucleophilic substitution reactions, often using alkyl halides.
Introduction of the Phenylpyrrolidinone Moiety: This step involves the coupling of the benzodiazole intermediate with a phenylpyrrolidinone derivative, typically through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may serve as a lead structure for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 4-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
Target Compound
- Core : Benzimidazole fused with pyrrolidin-2-one.
- Phenyl group at pyrrolidinone: May stabilize ring puckering or participate in hydrophobic interactions.
ISOX-DUAL ([3-[4-[2-[5-(dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl]ethyl]phenoxy]propyl]dimethylamine)
- Core : Benzimidazole with an adjoining 3,5-dimethylisoxazole group.
- Key Substituents :
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)
- Core : Pyrrolidin-2-one with a diazenyl-linked aromatic system.
- Key Substituents: 4-Methoxyphenyl: Modulates electronic properties and solubility.
Key Observations :
- ISOX-DUAL’s isoxazole and morpholinylethyl groups enable dual bromodomain inhibition, whereas the target compound’s 2-methylphenoxypropyl group may favor interactions with single targets.
- The target compound lacks the KAc-mimicking isoxazole, suggesting divergent mechanisms compared to ISOX-DUAL.
Conformational Analysis
The pyrrolidinone ring’s puckering (quantified via Cremer-Pople parameters ) influences binding:
- Target Compound: The phenyl group at position 1 of pyrrolidinone may stabilize a twisted conformation, enhancing steric complementarity with hydrophobic pockets.
Physicochemical Properties (Hypothetical)
Biological Activity
The compound 4-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 441.53 g/mol. The structure features a benzodiazole core linked to a phenylpyrrolidinone and a methylphenoxy group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H27N3O2 |
| Molecular Weight | 441.53 g/mol |
| LogP | 5.475 |
| Water Solubility (LogSw) | -5.44 |
| Polar Surface Area | 50.55 Ų |
| pKa (Acid Dissociation) | 11.48 |
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of Benzodiazole Core : Cyclization of o-phenylenediamine with carboxylic acid derivatives.
- Attachment of Methylphenoxy Group : Nucleophilic substitution using 3-(2-methylphenoxy)propyl bromide.
- Formation of Phenylpyrrolidinone : Cyclization with phenylacetic acid under basic conditions.
Biological Activity
The biological activity of This compound has been investigated in various studies, focusing on its potential therapeutic effects:
Anti-Cancer Activity
Research indicates that this compound exhibits anti-cancer properties by inhibiting specific enzymes involved in tumor growth and proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cell signaling pathways related to survival and death.
Anti-Inflammatory Effects
The compound has demonstrated significant anti-inflammatory activity in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and chemokines, possibly through the suppression of NF-kB signaling pathways.
Antimicrobial Properties
Studies have reported that the compound possesses antimicrobial effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways within the microbes.
The mechanisms by which this compound exerts its biological effects include:
- Receptor Binding : It may interact with specific receptors on cell surfaces, altering their function.
- Enzyme Inhibition : The compound can inhibit enzymes critical for metabolic processes, affecting cellular homeostasis.
- Gene Expression Modulation : It influences gene expression patterns, leading to changes in protein synthesis involved in various cellular functions.
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Method : Treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability and induction of apoptosis were observed.
-
Case Study on Inflammation Models :
- Objective : To assess anti-inflammatory effects in murine models.
- Method : Administration of the compound followed by measurement of inflammatory markers.
- Results : Notable decrease in TNF-alpha and IL-6 levels was recorded.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one, and how can its purity be validated?
- Methodology :
- Synthesis : A multi-step approach is suggested, starting with the formation of the benzodiazole core via cyclization reactions. For example, coupling 2-methylphenoxypropylamine with a pre-functionalized benzodiazole intermediate under reflux in DMF, followed by N-alkylation to introduce the pyrrolidin-2-one moiety .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended.
- Validation : Purity should be confirmed via HPLC (C18 column, ammonium acetate buffer pH 6.5, and acetonitrile gradient) and NMR spectroscopy (1H/13C NMR to confirm substituent integration and coupling patterns) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Answer :
- 1H/13C NMR : Essential for verifying substituent positions (e.g., distinguishing benzodiazole protons from pyrrolidinone signals) .
- FTIR : Identify key functional groups (e.g., carbonyl stretch of pyrrolidin-2-one at ~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the benzodiazole and propylphenoxy groups .
Q. How should researchers design initial biological activity screening for this compound?
- Methodology :
- In vitro assays : Prioritize kinase inhibition or receptor-binding assays (e.g., GPCRs) due to the compound’s heterocyclic motifs. Use cell lines expressing target receptors (e.g., HEK293) with dose-response curves (IC50 determination) .
- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to rule out nonspecific effects .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported bioactivity data for structurally analogous compounds?
- Analysis :
- Structural analogs : Compare substituent effects (e.g., 2-methylphenoxy vs. 4-fluorophenoxy groups in analogs from ).
- Experimental variables : Assess differences in assay conditions (e.g., pH, cell passage number) or compound stability (e.g., hydrolytic degradation of the pyrrolidinone ring under acidic conditions) .
- Data normalization : Use standardized protocols (e.g., NIH/NCATS guidelines) for cross-study comparisons .
Q. How can the environmental fate of this compound be evaluated to meet regulatory requirements?
- Experimental design :
- Abiotic studies : Measure hydrolysis rates (pH 4–9 buffers, 25–50°C) and photodegradation (UV-Vis irradiation in aqueous/organic solvents) .
- Biotic studies : Use OECD 301F (ready biodegradability test) with activated sludge to assess microbial degradation .
- Analytical tools : LC-MS/MS for trace quantification and identification of degradation products .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of this compound?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
